Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside
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Overview
Description
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside is a complex organic compound with the molecular formula C33H34O5S It is a derivative of thioglucopyranoside, where the hydroxyl groups at positions 2, 3, and 6 of the glucose moiety are substituted with benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside typically involves the protection of hydroxyl groups followed by thioglycosylation. One common method involves the use of benzyl chloride as a protecting group for the hydroxyl groups. The reaction proceeds through the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 6 are protected using benzyl chloride in the presence of a base such as sodium hydride.
Thioglycosylation: The protected glucose derivative is then reacted with thiophenol in the presence of a Lewis acid catalyst like boron trifluoride etherate to form the thioglucopyranoside linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of glucose derivatives are protected using benzyl chloride.
Catalytic Thioglycosylation: The protected intermediates are then subjected to thioglycosylation using thiophenol and a suitable catalyst under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioglucopyranoside to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioglucopyranosides.
Scientific Research Applications
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases involving glycosylation disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in glycosylation, such as glycosyltransferases.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside
- Phenyl 2,3,4,6-tetra-O-benzyl-b-D-thioglucopyranoside
- Phenyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside
Uniqueness
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl groups at positions 2, 3, and 6 enhances its stability and reactivity compared to other thioglucopyranosides .
Properties
Molecular Formula |
C33H34O5S |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxan-3-ol |
InChI |
InChI=1S/C33H34O5S/c34-30-29(24-35-21-25-13-5-1-6-14-25)38-33(39-28-19-11-4-12-20-28)32(37-23-27-17-9-3-10-18-27)31(30)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2 |
InChI Key |
JWEXHALGGJAYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
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